molecular formula C15H13Cl2NO B14811116 3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

Cat. No.: B14811116
M. Wt: 294.2 g/mol
InChI Key: KVOKIRRFKCYUDF-UHFFFAOYSA-N
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Description

(3,5-dichlorophenyl)(4-ethoxybenzylidene)amine is an organic compound with the molecular formula C15H13Cl2NO. It is known for its unique structural features, which include a dichlorophenyl group and an ethoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)(4-ethoxybenzylidene)amine typically involves the condensation reaction between 3,5-dichloroaniline and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for (3,5-dichlorophenyl)(4-ethoxybenzylidene)amine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)(4-ethoxybenzylidene)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-dichlorophenyl)(4-ethoxybenzylidene)amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)(4-ethoxybenzylidene)amine involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group and ethoxybenzylidene moiety contribute to its binding affinity and reactivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dichlorophenyl)(4-ethoxybenzylidene)amine stands out due to its unique combination of a dichlorophenyl group and an ethoxybenzylidene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C15H13Cl2NO/c1-2-19-15-5-3-11(4-6-15)10-18-14-8-12(16)7-13(17)9-14/h3-10H,2H2,1H3

InChI Key

KVOKIRRFKCYUDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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